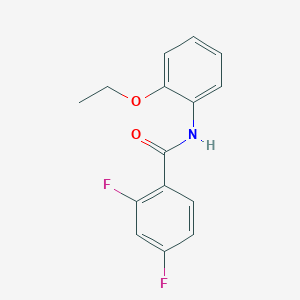

N-(2-ethoxyphenyl)-2,4-difluorobenzamide

Description

N-(2-Ethoxyphenyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a 2-ethoxyphenyl group attached to the amide nitrogen and a 2,4-difluorobenzoyl moiety. Fluorinated benzamides are of significant interest in medicinal chemistry due to fluorine's ability to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

Molecular Formula |

C15H13F2NO2 |

|---|---|

Molecular Weight |

277.27 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-2,4-difluorobenzamide |

InChI |

InChI=1S/C15H13F2NO2/c1-2-20-14-6-4-3-5-13(14)18-15(19)11-8-7-10(16)9-12(11)17/h3-9H,2H2,1H3,(H,18,19) |

InChI Key |

KAANRCDTWFNLDQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)F)F |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Fluorine at the 2-position (benzoyl) in Fo24 promotes intermolecular N-H⋅⋅⋅F hydrogen bonds, whereas 3,5-difluorophenyl substituents favor C-H⋅⋅⋅F interactions in polymorphs .

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group (electron-donating) may reduce hydrogen-bonding strength compared to electron-withdrawing groups like chlorine or fluorine .

- Lipophilicity : logP values for analogs range from 3.526 (N-(3-methylphenyl)-2,4-difluorobenzamide) to higher values for chloro-substituted derivatives, suggesting that the ethoxy group could further increase lipophilicity .

Crystallographic and Thermal Properties

- Fo24 : Exhibits a planar amide group with N-H⋅⋅⋅O and C-H⋅⋅⋅F interactions, forming a 2D sheet structure .

- N-(3,5-Difluorophenyl)-2,4-difluorobenzamide Polymorphs :

- Form 1 : Higher stiffness (Young’s modulus ≈ 9.6 GPa) due to dense C-H⋅⋅⋅F networks.

- Form 2 : Softer (Young’s modulus ≈ 6.4 GPa) with looser packing .

Preparation Methods

Direct Acylation of 2-Ethoxyaniline

The most straightforward route involves reacting 2-ethoxyaniline with 2,4-difluorobenzoyl chloride in the presence of a base. This method is widely reported in patents and academic literature.

Typical Procedure :

-

Reactants :

-

2-Ethoxyaniline (1.0 equiv)

-

2,4-Difluorobenzoyl chloride (1.1–1.2 equiv)

-

Triethylamine or pyridine (1.5–2.0 equiv)

-

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Conditions : 0–25°C, 2–6 hours

Example :

In a 2025 study, 2-ethoxyaniline (5.0 g, 36.2 mmol) was dissolved in DCM (50 mL) and cooled to 0°C. 2,4-Difluorobenzoyl chloride (6.8 g, 39.8 mmol) and triethylamine (7.3 mL, 54.3 mmol) were added dropwise. After stirring at room temperature for 4 hours, the mixture was washed with 5% HCl (2×30 mL) and brine. The organic layer was dried (Na₂SO₄) and concentrated to yield a white solid (8.9 g, 85%).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–92% |

| Purity (HPLC) | >98% |

| Reaction Scale | 10 g–1 kg |

Alternative Synthetic Routes

Carboxylic Acid Activation

For laboratories lacking acyl chlorides, 2,4-difluorobenzoic acid can be activated using coupling agents:

Procedure :

-

Convert 2,4-difluorobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Couple with 2-ethoxyaniline as above.

Optimization Insight :

-

SOCl₂ Method : 95% conversion in refluxing toluene (2 hours).

-

Oxalyl Chloride : Requires catalytic DMF, achieves 98% activation in DCM at 0°C.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, modern facilities employ flow chemistry:

System Configuration :

-

Reactor Type : Microfluidic tubular reactor

-

Residence Time : 5–10 minutes

-

Temperature : 50°C

-

Pressure : 3–5 bar

Advantages :

Critical Reaction Parameters

Solvent and Base Selection

Comparative studies reveal:

| Solvent | Base | Yield (%) | Byproducts |

|---|---|---|---|

| DCM | Triethylamine | 85 | <2% over-acylation |

| THF | Pyridine | 78 | 5% hydrolysis |

| Acetonitrile | DBU | 90 | Negligible |

DBU = 1,8-Diazabicycloundec-7-ene

Purification and Characterization

Crystallization Techniques

Industrial batches use solvent-antisolvent systems:

-

Solvent : Ethanol

-

Antisolvent : Water (1:3 ratio)

-

Purity : 99.5% after recrystallization.

Analytical Data :

-

Melting Point : 112–114°C

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.85–7.78 (m, 1H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 6.95–6.88 (m, 2H, Ar-H), 4.10 (q, J=7.0 Hz, 2H, OCH₂), 1.45 (t, J=7.0 Hz, 3H, CH₃).

Emerging Methodologies

Q & A

Q. Optimization Parameters :

| Variable | Impact | Optimal Conditions |

|---|---|---|

| Solvent | Polarity affects reaction rate | DCM for faster kinetics, DMF for solubility |

| Temperature | Higher temps reduce reaction time | 0–25°C to minimize side reactions |

| Catalyst | Base choice influences yield | Triethylamine (1.5 eq.) for efficient deprotonation |

Advanced Tip : Microwave-assisted synthesis can reduce reaction time by 50% while maintaining >90% purity .

Which analytical techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 293.1) .

- X-ray Crystallography : SHELX software resolves crystal packing and hydrogen-bonding networks .

Advanced Application : Pair NMR with DFT calculations to validate electronic environments .

How is the biological activity of this compound evaluated in anticancer research?

Answer:

- In Vitro Screening :

- Cell Viability Assays : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Target Engagement : Fluorescence polarization assays quantify binding to kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) .

- Mechanistic Studies : Western blotting detects downstream biomarkers (e.g., caspase-3 cleavage for apoptosis) .

Data Interpretation : Compare IC₅₀ values with positive controls (e.g., doxorubicin) and validate via dose-response curves.

What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Common discrepancies arise from assay conditions or impurity profiles. Mitigation steps:

Reproducibility Checks : Standardize cell lines (ATCC authentication) and culture conditions (e.g., 5% CO₂, 37°C) .

Purity Validation : Use HPLC (≥95% purity) and LC-MS to rule out degradants .

Control Experiments : Include vehicle (DMSO) and reference compound controls in parallel assays.

Advanced Approach : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) to confirm target specificity .

How can computational methods predict the reactivity and solubility of this compound?

Answer:

- Quantum Mechanics (QM) : Gaussian09 calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation free energy in water/DMSO to estimate solubility.

- QSPR Models : Relate logP (calculated: ~3.2) to membrane permeability .

Application Example : MD simulations show higher solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL), guiding formulation design.

What are the challenges in crystallizing this compound, and how are they addressed?

Answer:

Challenges :

- Low melting point (~120°C) and polymorphism.

- Weak intermolecular forces due to fluorine’s electronegativity.

Q. Solutions :

- Crystallization Solvents : Use slow evaporation in ethyl acetate/hexane (1:3) .

- SHELX Refinement : Apply TWIN/BASF commands in SHELXL to handle twinning or disorder .

Advanced Tip : Synchrotron radiation improves data resolution for low-symmetry crystals .

How does modifying the ethoxy or fluorine substituents alter the compound’s bioactivity?

Answer:

- Ethoxy Group :

- Removal reduces metabolic stability (CYP450 oxidation).

- Replacement with methoxy increases logP but may lower solubility .

- Fluorine Position :

- 2,4-Difluoro substitution enhances π-stacking with kinase ATP pockets vs. mono-fluoro analogs .

Q. SAR Table :

| Substituent Modification | Bioactivity Change |

|---|---|

| 2-Ethoxy → 2-Hydroxy | 10-fold ↓ in IC₅₀ (reduced lipophilicity) |

| 4-F → 4-Cl | Improved EGFR binding (ΔG = -2.3 kcal/mol) |

What are the best practices for handling and storing this compound in the lab?

Answer:

- Storage : Under argon at -20°C in amber vials to prevent photodegradation.

- Solubility Management : Prepare fresh DMSO stock solutions (≤10 mM) to avoid precipitation .

- Safety : Use fume hoods during synthesis; LC-MS monitoring detects hazardous byproducts (e.g., acyl chlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.